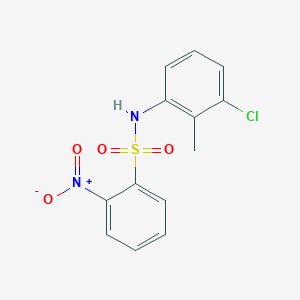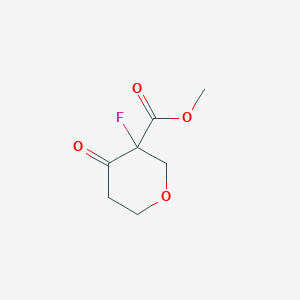
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of certain enzymes and proteins. Specifically, this compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide have been studied in various experimental models. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which could have implications for the treatment of diseases such as glaucoma and epilepsy. Inhibition of cyclooxygenase-2 by this compound has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit carbonic anhydrase and cyclooxygenase-2, which could make it a useful tool for studying these enzymes and proteins in various experimental models. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and cyclooxygenase-2, which could have implications for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity. Additionally, further studies are needed to explore the potential side effects and limitations of using this compound in different experimental systems.
In conclusion, N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to selectively inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. Future research in this area could lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and cyclooxygenase-2. These enzymes and proteins are involved in various physiological processes, and their inhibition could have implications for the treatment of diseases such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-10(14)5-4-6-11(9)15-21(19,20)13-8-3-2-7-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVOZNOQNZTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)
![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)

![3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2972793.png)


![methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2972798.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)
![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)
![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)